REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][C:7]#[N:8])=[CH:4][CH:3]=1.[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH:17]=O)[CH:12]=1.[OH-].[Na+]>>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](=[CH:17][C:13]2[CH:12]=[N:11][CH:16]=[CH:15][CH:14]=2)[C:7]#[N:8])=[CH:4][CH:3]=1 |f:2.3|
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Name
|
|
Quantity
|
0.738 mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CC#N)C=C1
|
Name
|
|
Quantity
|
0.74 mol
|
Type
|
reactant
|
Smiles
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N1=CC(=CC=C1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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This intermediate (157 g.) was prepared
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Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C(C#N)=CC=1C=NC=CC1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |